molecular formula C12H16O B1367052 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene CAS No. 53483-16-2

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Cat. No.: B1367052
CAS No.: 53483-16-2
M. Wt: 176.25 g/mol
InChI Key: WRKAPIQETROJHX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an organic compound characterized by its aromatic structure with a propene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene typically involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable propene derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethyl-4-methoxybenzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the propene side chain to a propane group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring can be functionalized with various substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: 3-(3,5-Dimethyl-4-methoxyphenyl)-propane.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions with proteins or nucleic acids, while the propene side chain can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar aromatic structure but different side chain.

    3,5-Dimethylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.

    3,4,5-Trimethoxyphenethylamine: Another analogue with additional methoxy groups.

Uniqueness: 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is unique due to its specific substitution pattern on the aromatic ring and the presence of a propene side chain, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKAPIQETROJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498162
Record name 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-16-2
Record name 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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